Methyl 4-{3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl}benzoate
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Overview
Description
Methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate is a complex organic compound with a unique structure that includes a benzimidazole core, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of Methyl 4-{3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl}benzoate involves multiple steps, including the formation of the benzimidazole and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Pyrimidine Ring Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction:
Chemical Reactions Analysis
Methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of critical cellular pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential therapeutic agent .
Comparison with Similar Compounds
Methyl 4-(3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate can be compared with other similar compounds, such as:
N-[3-(4-{[1-(5-chloro-2,4-dimethoxyanilino)-1-oxopropan-2-yl]amino}carbonyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate: This compound shares a similar core structure but differs in the functional groups attached.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another compound with a complex structure used in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O5/c1-15-24(26(34)31-20-14-22(36-2)18(29)13-23(20)37-3)25(16-9-11-17(12-10-16)27(35)38-4)33-21-8-6-5-7-19(21)32-28(33)30-15/h5-14,25H,1-4H3,(H,30,32)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYVXQVVVYHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(=O)OC)C(=O)NC5=CC(=C(C=C5OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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